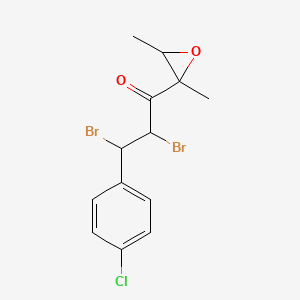![molecular formula C24H26F2N2O2 B12623276 4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) CAS No. 917981-03-4](/img/structure/B12623276.png)
4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone linked by ether bonds to two fluorobenzonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) typically involves the reaction of decane-1,10-diol with 2-fluorobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The mixture is heated for several hours to ensure complete reaction, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Major Products
Oxidation: Formation of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzoic acid).
Reduction: Formation of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzylamine).
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile groups may participate in hydrogen bonding or other interactions with biological macromolecules, influencing cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)
- 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline
- 4,4’-[Decane-1,10-diylbis(oxy)]dibenzonitrile
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile) is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications .
Eigenschaften
CAS-Nummer |
917981-03-4 |
|---|---|
Molekularformel |
C24H26F2N2O2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
4-[10-(4-cyano-3-fluorophenoxy)decoxy]-2-fluorobenzonitrile |
InChI |
InChI=1S/C24H26F2N2O2/c25-23-15-21(11-9-19(23)17-27)29-13-7-5-3-1-2-4-6-8-14-30-22-12-10-20(18-28)24(26)16-22/h9-12,15-16H,1-8,13-14H2 |
InChI-Schlüssel |
ZTNWWKPVPZHSRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)C#N)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
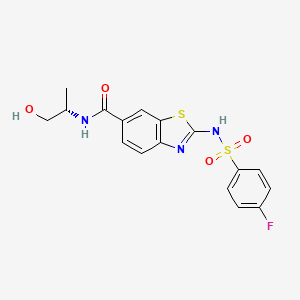
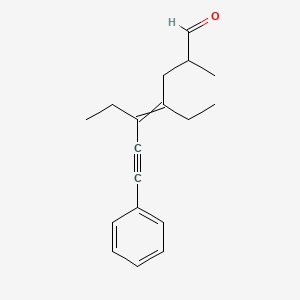
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)

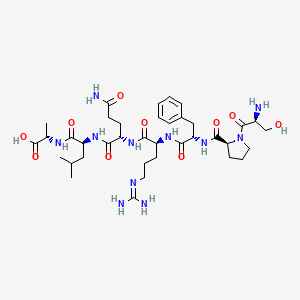
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
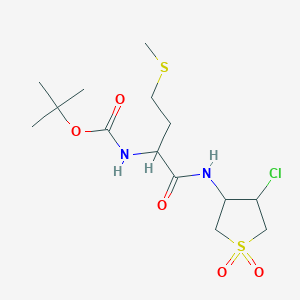
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
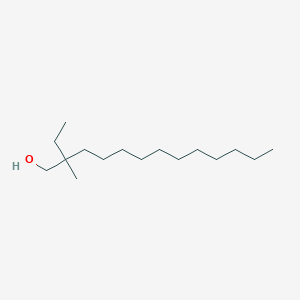
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
